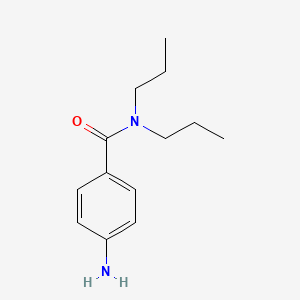

4-amino-N,N-dipropylbenzamide

Vue d'ensemble

Description

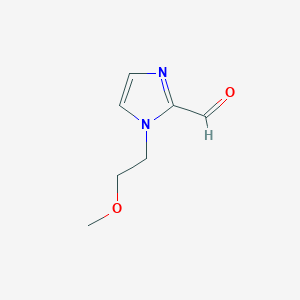

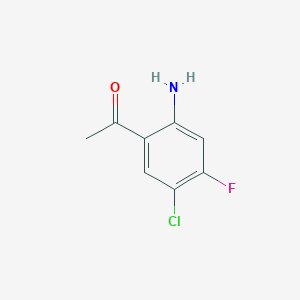

4-Amino-N,N-dipropylbenzamide is a chemical compound that is part of the benzamide family. Benzamides are known for their diverse range of biological activities and are often used in medicinal chemistry as building blocks for drug development. The specific structure of 4-amino-N,N-dipropylbenzamide is not detailed in the provided papers, but it can be inferred that it contains an amide functional group attached to a benzene ring with an amino group (NH2) and two propyl groups attached to the nitrogen atom of the amide.

Synthesis Analysis

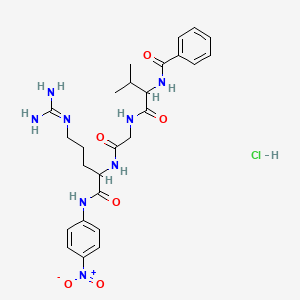

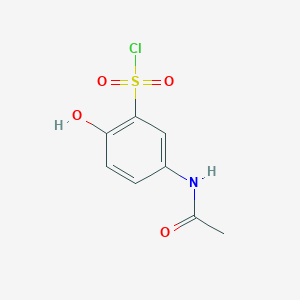

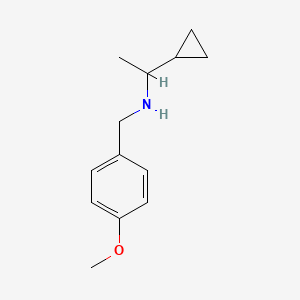

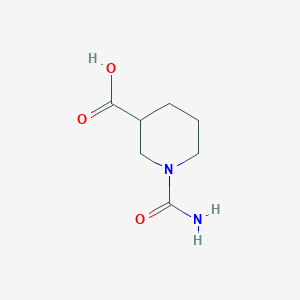

The synthesis of related compounds, such as 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide, has been reported using starting materials like 4-nitro-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide and chlorosulfonic acid. The process involves hydrogenation and esterification, with methanol as a solvent and Raney-Ni as a catalyst. Optimal conditions for hydrogenation were found to be at a temperature of 60°C and a pressure of 0.4-0.6 MPa, with a reaction time of 80 minutes, yielding 86%. For esterification, the optimal conditions were a molar ratio of 1:1.05 with chlorosulfonic acid at 40°C for 8 hours, yielding 92% . Another synthesis route for a similar compound used acylation and catalytic hydrogenation, with yields of 90.3% and 95.6%, respectively, and a total yield of 86.3% .

Molecular Structure Analysis

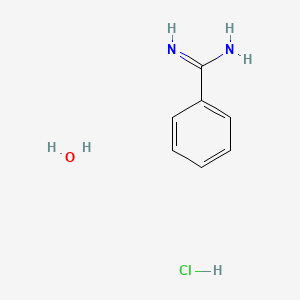

The molecular structure of related aminobenzamides has been studied, revealing that the crystal structure can be dominated by hydrogen bonds, such as amide-py N–H…N and amide–carbonyl N–H…O bonds . These interactions indicate a structural flexibility that could be beneficial for co-crystallization reactions, suggesting that 4-amino-N,N-dipropylbenzamide may also exhibit such flexibility and potential for forming diverse crystal structures.

Chemical Reactions Analysis

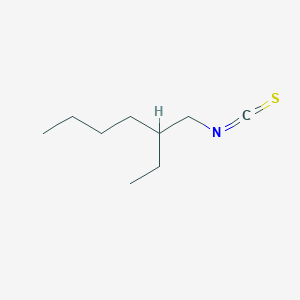

The reductive chemistry of benzamide derivatives has been explored, particularly for compounds with nitro groups that can be enzymatically reduced to amines or hydroxylamines under hypoxic conditions. This reduction is oxygen-inhibited, which is relevant for the selective toxicity of these compounds in hypoxic cells . Although the specific reactions of 4-amino-N,N-dipropylbenzamide are not detailed, it can be inferred that similar reductive processes could be applicable, depending on the presence of reducible functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-N,N-dipropylbenzamide are not explicitly described in the provided papers. However, based on the properties of similar compounds, it can be expected to have characteristics typical of benzamides, such as moderate solubility in organic solvents, potential for hydrogen bonding, and reactivity towards electrophiles and nucleophiles. The presence of the amino and propyl groups would influence its hydrophilicity and lipophilicity, respectively, which could affect its solubility and potential for interaction with biological molecules .

Applications De Recherche Scientifique

Anticonvulsant Activity

- A study by Clark et al. (1984) explored the anticonvulsant effects of a series of 4-aminobenzamides. They found that compounds like 4-amino-N-amylbenzamide demonstrated potent activity against seizures induced by electroshock in mice. This research indicates the potential of 4-amino-N,N-dipropylbenzamide in anticonvulsant applications (Clark et al., 1984).

Enhancing Radiation Response in Cells

- Ben-hur et al. (1985) investigated 4-aminobenzamide's role in enhancing the response of mammalian cells to ionizing radiation. This research suggests a potential application in improving the efficacy of radiation treatments in certain cellular contexts (Ben-hur et al., 1985).

Polymer Synthesis

- Butt et al. (2005) discussed the synthesis of novel aromatic polyimides using derivatives like 4-aminobenzamide. This indicates its use in advanced material science, particularly in creating new polymers with specific properties (Butt et al., 2005).

Antioxidant Activity Study

- Jovanović et al. (2020) studied the electrochemical oxidation of amino-substituted benzamides, which includes compounds like 4-amino-N,N-dipropylbenzamide. Their research helps in understanding the antioxidant properties of these compounds (Jovanović et al., 2020).

Electrochemical Transducers

- Santos et al. (2019) researched the electropolymerization of derivatives including 4-aminobenzamide for use as electrochemical transducers, which can be applied in developing sensors and other electronic applications (Santos et al., 2019).

Cardiovascular Action Modification

- Kohli et al. (1982) explored the effects of N,N-di-n-propyl substitution in amino-substituted compounds on cardiovascular actions, suggesting potential applications in cardiovascular research (Kohli et al., 1982).

Hypoxia-Selective Cytotoxin Study

- Palmer et al. (1995) investigated 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares structural similarities with 4-amino-N,N-dipropylbenzamide. This research could be relevant in the study of hypoxia-selective cytotoxins for cancer treatment (Palmer et al., 1995).

Safety and Hazards

Propriétés

IUPAC Name |

4-amino-N,N-dipropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZJRTKRDSVWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586397 | |

| Record name | 4-Amino-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N,N-dipropylbenzamide | |

CAS RN |

79868-19-2 | |

| Record name | 4-Amino-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)

![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)